7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene
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Overview
Description
7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene is a complex organic compound with a unique structure that includes an ethoxy group, a trifluoronaphthalene core, and a cyclohexyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene typically involves multiple steps, starting with the preparation of the trifluoronaphthalene core. This can be achieved through a series of halogenation and substitution reactions. The ethoxy group is introduced via an etherification reaction, while the cyclohexyl ethyl side chain is added through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical research.
Industry: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of 7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene involves its interaction with molecular targets through its functional groups. The ethoxy group and trifluoronaphthalene core can participate in hydrogen bonding, van der Waals interactions, and π-π stacking with other molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-4’-(4-ethylcyclohexyl)-2,3-difluorobiphenyl: This compound has a similar structure but with a biphenyl core instead of a naphthalene core.
7-Ethoxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: This compound has a chromenone core and different substituents.
Uniqueness
7-Ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene is unique due to its trifluoronaphthalene core, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
819862-45-8 |
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Molecular Formula |
C22H27F3O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
7-ethoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene |
InChI |
InChI=1S/C22H27F3O/c1-3-14-5-7-15(8-6-14)9-10-17-13-16-11-12-18(26-4-2)21(24)19(16)22(25)20(17)23/h11-15H,3-10H2,1-2H3 |
InChI Key |
DMZALTMNKVBEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)CCC2=C(C(=C3C(=C2)C=CC(=C3F)OCC)F)F |
Origin of Product |
United States |
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